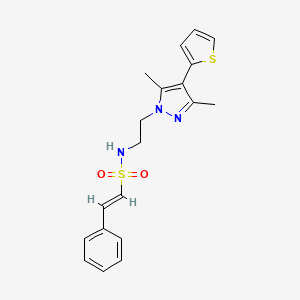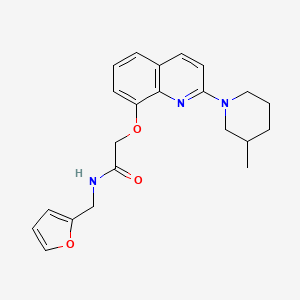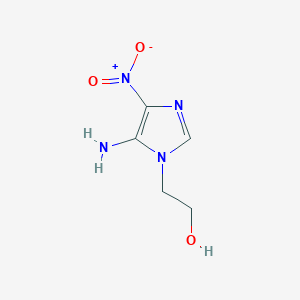
4-Phenylazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, which would include 4-Phenylazepane-1-carboxamide, has been described. These reactions, catalyzed by Pd/LA, proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another study discusses the copolymerization of thiophene with a synthesized monomer phenylazepane-2-one .Chemical Reactions Analysis
The reaction mechanism of N-carboxamides, including this compound, in the presence of ε-caprolactam sodium salt has been suggested . The reactions involve the nucleophilic attack of the lactam anion on the monomer amide carbon atom, forming an anion that is stabilized through the cycle opening to give the N-anion, which plays the role of an active center .Wirkmechanismus
Target of Action
It is known that 4-phenylazepane, a base structure in a series of opioid analgesics, interacts with opioid receptors
Biochemical Pathways
It is known that phenazine-1-carboxamide, a similar compound, affects several biochemical pathways, including atp-binding cassette (abc) transporters, nitrogen metabolism, and aminobenzoate degradation
Result of Action
It is known that phenazine-1-carboxamide, a similar compound, has antifungal effects and can decrease the mycelial biomass and protein content of certain fungi
Vorteile Und Einschränkungen Für Laborexperimente
4-Phenylazepane-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in different research areas. This compound can be used as a tool to study the function of different proteins and enzymes, and it may have therapeutic potential for pain management and inflammation. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. This compound may also have off-target effects on other proteins and enzymes, which may complicate its use in research.
Zukünftige Richtungen
There are several future directions for research on 4-Phenylazepane-1-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the identification of its molecular targets and mechanisms of action. This compound may have potential applications in the treatment of pain and inflammation, as well as other conditions that involve the dysregulation of different proteins and enzymes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
4-Phenylazepane-1-carboxamide can be synthesized using different methods, including the reaction of 4-phenylazepan-1-amine with phosgene or triphosgene in the presence of a base or acid catalyst. Another method involves the reaction of 4-phenylazepan-1-amine with isocyanate or cyanate ester. The resulting this compound can be purified using column chromatography or recrystallization. The purity and yield of this compound can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-Phenylazepane-1-carboxamide has been used in scientific research as a tool to study the function of different proteins and enzymes. For example, this compound has been used as a substrate for transglutaminase, an enzyme that catalyzes the crosslinking of proteins. This compound has also been used to study the function of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation and inflammation. This compound has been shown to modulate the activity of these ion channels, making it a potential therapeutic target for pain management.
Eigenschaften
IUPAC Name |
4-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVONTOIJMXDPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)
![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)
![N-(4-ethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2620469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)


